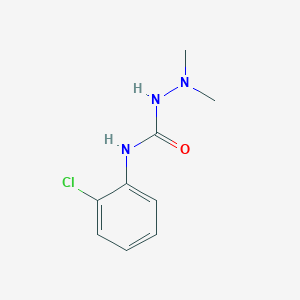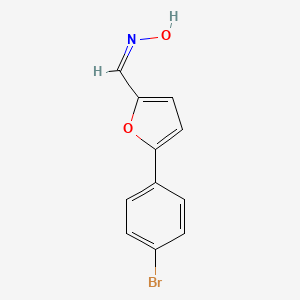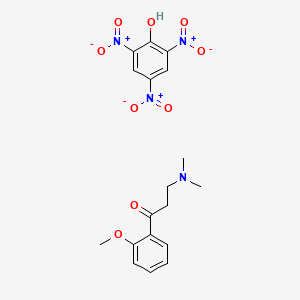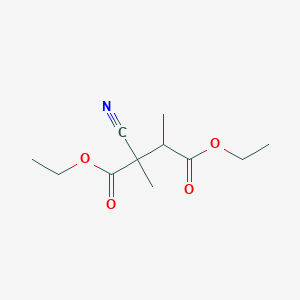
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドは、セミカルバジド類に属する有機化合物です。この化合物は、セミカルバジド部分にクロロフェニル基が結合していることを特徴としています。
製法
合成経路と反応条件
4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドの合成は、通常、2-クロロベンゾイルクロリドとジメチルアミンとヒドラジン水和物の反応によって行われます。反応は、目的の生成物の生成を確実にするために、制御された条件下で行われます。一般的な反応スキームは以下のとおりです。
ステップ1: 2-クロロベンゾイルクロリドは、ジメチルアミンと反応して2-クロロベンゾイルジメチルアミンを生成します。
ステップ2: この中間生成物は、ヒドラジン水和物と反応して4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドを生成します。
工業的製法
工業的な環境では、4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドの製造は、収率と純度を最大限に高めるために、大規模な反応器と最適化された反応条件を使用することが含まれる場合があります。このプロセスには、溶媒抽出、結晶化、精製などの工程が含まれる場合があります。
化学反応解析
反応の種類
4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応する酸化物を生成することができます。
還元: 還元反応は、この化合物を還元型に変換することができます。
置換: クロロフェニル基は、置換反応に関与することができ、異なる誘導体の生成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化剤または求核剤を置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性がありますが、置換反応はさまざまなクロロ化または置換誘導体を生成する可能性があります。
科学研究への応用
4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドは、次のようないくつかの科学研究への応用があります。
化学: 有機合成における試薬として、および他の化合物の製造における中間体として使用されます。
生物学: 抗菌性や抗ウイルス性など、その潜在的な生物学的活性が調査されています。
医学: 新規医薬品の開発における、その潜在的な治療応用が探索されています。
工業: 特殊化学薬品や材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide typically involves the reaction of 2-chlorobenzoyl chloride with dimethylamine and hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Chlorobenzoyl chloride reacts with dimethylamine to form 2-chlorobenzoyl dimethylamine.
Step 2: The intermediate product is then reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various chlorinated or substituted derivatives.
科学的研究の応用
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドの作用機序は、特定の分子標的および経路との相互作用に関係しています。この化合物は、酵素または受容体に結合して、その活性を調節することにより、その効果を発揮する可能性があります。正確な分子標的および経路は、特定の用途や状況によって異なる可能性があります。
類似化合物の比較
類似化合物
- 4-(2-クロロフェニル)-1,1-ジメチル尿素
- 4-(2-クロロフェニル)-1,1-ジメチルヒドラジン
- 4-(2-クロロフェニル)-1,1-ジメチルチオセミカルバジド
独自性
4-(2-クロロフェニル)-1,1-ジメチルセミカルバジドは、その特定の化学構造によって、独特の特性と反応性を示すため、独自性があります。類似化合物と比較して、この化合物は、異なる生物学的活性、安定性、溶解性を示す可能性があり、研究や産業における特定の用途に適しています。
類似化合物との比較
Similar Compounds
- 4-(2-Chlorophenyl)-1,1-dimethylurea
- 4-(2-Chlorophenyl)-1,1-dimethylhydrazine
- 4-(2-Chlorophenyl)-1,1-dimethylthiosemicarbazide
Uniqueness
4-(2-Chlorophenyl)-1,1-dimethylsemicarbazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it suitable for specific applications in research and industry.
特性
CAS番号 |
19102-26-2 |
|---|---|
分子式 |
C9H12ClN3O |
分子量 |
213.66 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(dimethylamino)urea |
InChI |
InChI=1S/C9H12ClN3O/c1-13(2)12-9(14)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H2,11,12,14) |
InChIキー |
GZIBGFOVMWPLKI-UHFFFAOYSA-N |
正規SMILES |
CN(C)NC(=O)NC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)

![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)

![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)

![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)

![methyl 4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11961840.png)
![(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide](/img/structure/B11961846.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)


